2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
Preparation Methods
The synthesis of 2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve scalable reactions using light or other catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological targets in a unique manner. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: Another class of highly strained molecules with unique properties.
Higher bicycloalkanes: These compounds have larger ring systems and different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H25BO3 |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-11(2)12(3,4)18-15(17-11)14-8-13(9-14,10-14)6-7-16-5/h6-10H2,1-5H3 |
InChI Key |
FBVNNPYYJRHDGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCOC |
Origin of Product |
United States |
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